molecular formula C15H16N4O2S2 B14937702 N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14937702
M. Wt: 348.4 g/mol
InChI Key: ATHUKYPGKJSNAT-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized to form the thiazolo[3,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects .

Comparison with Similar Compounds

N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H16N4O2S2/c1-8-6-19-12(21)9(5-16-14(19)23-8)11(20)18-13-17-10(7-22-13)15(2,3)4/h5-7H,1-4H3,(H,17,18,20)

InChI Key

ATHUKYPGKJSNAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=CS3)C(C)(C)C

Origin of Product

United States

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